3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and chlorobenzylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a halogenated ketone under acidic conditions.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 2-chlorobenzaldehyde to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with 3-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-(4-chlorobenzylidene)benzohydrazide
- 3-chloro-N’-(4-cyanobenzylidene)benzohydrazide
- 3-chloro-N’-(4-hydroxybenzylidene)benzohydrazide
Uniqueness
3-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is unique due to its specific structural features, including the thiazolidinone ring and the presence of multiple chlorobenzylidene groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-7-3-6-14(11-15)19(28)25-24-18(27)9-4-10-26-20(29)17(31-21(26)30)12-13-5-1-2-8-16(13)23/h1-3,5-8,11-12H,4,9-10H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
OUFINFWQDPZCFA-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.